Nerispirdine

Description

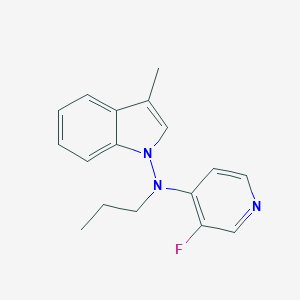

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21/h4-9,11-12H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDHTARYCBHHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119229-64-0 (mono-HCl) | |

| Record name | Nerispirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20152353 | |

| Record name | Nerispirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119229-65-1 | |

| Record name | Nerispirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerispirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nerispirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NERISPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7M7YWO6CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nerispirdine as a Voltage-Gated Sodium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerispirdine is a 4-aminopyridine derivative investigated for its therapeutic potential in neurological disorders such as multiple sclerosis. Unlike its analog, 4-aminopyridine (4-AP), which is a non-selective potassium channel blocker known for its proconvulsant side effects, this compound exhibits a unique dual mechanism of action. It not only blocks voltage-gated potassium channels (K(v)1.1 and K(v)1.2) but also inhibits voltage-gated sodium (Na(v)) channels.[1][2] This inhibition of neuronal sodium channels is hypothesized to counteract the hyperexcitability induced by potassium channel blockade, thereby offering a safer therapeutic profile.[1] This technical guide provides an in-depth review of this compound's function as a voltage-gated sodium channel blocker, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflow.

Introduction to this compound's Dual-Action Mechanism

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] They exist in three main conformational states: resting, open, and inactivated. Blockers of these channels are a cornerstone in the treatment of various neurological conditions like epilepsy and neuropathic pain.[1]

This compound's pharmacological profile is distinguished by its dual inhibition of both potassium and sodium channels. While its potassium channel blocking activity is believed to enhance neuronal conduction, a mechanism potentially beneficial in demyelinating diseases like multiple sclerosis, its sodium channel blocking activity is of significant interest.[1] This secondary action may mitigate the risk of seizures, a known adverse effect of potent potassium channel blockers like 4-AP, by preventing neuronal hyperexcitability.[1]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against both potassium and sodium channels.

| Target Ion Channel | Cell Line | IC50 (μM) | Source |

| Voltage-Gated Sodium (Na(v)) Channel | Human SH-SY5Y | 11.9 | [1][2] |

| Voltage-Gated Potassium (K(v)1.1) Channel | CHO (human cloned) | 3.6 | [1][2] |

| Voltage-Gated Potassium (K(v)1.2) Channel | CHO (human cloned) | 3.7 | [1][2] |

Note: Data on this compound's binding affinity (Kd) and its specific activity against different Na(v) channel subtypes (e.g., Na(v)1.1, Na(v)1.7) are not extensively detailed in the available scientific literature.

Core Mechanism and Signaling Pathway

This compound exerts its effects by directly interacting with the ion channel proteins in the neuronal membrane. By blocking voltage-gated sodium channels, it reduces the influx of Na+ ions during depolarization. This action can raise the threshold for action potential firing and decrease the frequency of neuronal discharge, thereby reducing overall neuronal excitability. This counteracts the increased excitability that would otherwise result from its simultaneous blockade of K+ channels, which are responsible for repolarization.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The following protocol is a representative methodology for determining the IC50 of this compound on voltage-gated sodium channels, based on the key study performed on human SH-SY5Y neuroblastoma cells.[1]

A. Cell Preparation

-

Cell Culture: Human SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: For recording, cells are plated onto glass coverslips at a low density to allow for easy isolation of single cells. Recordings are typically performed 24-48 hours after plating.

B. Solutions and Reagents

-

External Solution (Artificial Cerebrospinal Fluid - aCSF): Designed to mimic the extracellular environment. A typical composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[3] The solution is continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of ~7.4.

-

Internal (Pipette) Solution: Formulated to mimic the intracellular environment. A typical composition for recording sodium currents is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES.[4] The pH is adjusted to 7.2 with KOH.

-

Drug Application: this compound is dissolved to create a high-concentration stock solution and then diluted to final concentrations in the external solution. The drug is applied to the cell via a perfusion system.

C. Electrophysiological Recording

-

Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 3-7 MΩ when filled with the internal solution.[4]

-

Giga-seal Formation: The pipette is positioned against the membrane of a single cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".[4]

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured with further suction, allowing electrical access to the entire cell.

-

Voltage-Clamp Protocol:

-

The cell membrane potential is held at a resting value, typically -70 mV, to ensure channels are in a closed state.[1][4]

-

To elicit a sodium current, a depolarizing voltage step (e.g., to 0 mV for 20-50 ms) is applied.

-

This protocol is repeated at a set frequency (e.g., 0.1 Hz) to establish a stable baseline current.

-

D. Data Analysis and IC50 Determination

-

Current Measurement: The peak inward sodium current is measured before (baseline) and after the application of various concentrations of this compound.

-

Percent Inhibition Calculation: The percentage of current inhibition is calculated for each concentration using the formula: % Inhibition = (1 - (I_drug / I_baseline)) * 100.

-

Dose-Response Curve: The percent inhibition is plotted against the logarithm of the this compound concentration.

-

IC50 Calculation: The data are fitted to a Hill equation to determine the concentration at which 50% of the sodium current is inhibited (the IC50 value).

Logical Framework: Safety Profile Compared to 4-Aminopyridine

The key therapeutic hypothesis for this compound is that its sodium channel blocking activity confers a significant safety advantage over 4-AP. By inhibiting sodium channels, this compound can dampen the neuronal hyperexcitability that 4-AP induces through its singular blockade of potassium channels. This dual action is thought to be the reason this compound is not proconvulsant.[1]

Conclusion

This compound presents a compelling pharmacological profile as a dual inhibitor of voltage-gated potassium and sodium channels. Its ability to block sodium channels with an IC50 of 11.9 μM is a critical feature that distinguishes it from its analog, 4-aminopyridine.[1][2] This action likely contributes to a more favorable safety profile by reducing the potential for neuronal hyperexcitability and seizures. The methodologies outlined herein provide a framework for the continued investigation of this compound and other dual-action ion channel modulators. Further research is warranted to elucidate its affinity for specific sodium channel subtypes and to fully characterize its state-dependent binding, which will provide deeper insights into its precise mechanism of action and therapeutic potential.

References

- 1. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

- 2. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Nerispirdine's Effect on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerispirdine is a novel aminopyridine derivative that has demonstrated significant potential in modulating neuronal excitability. Unlike its analogue, 4-aminopyridine (4-AP), this compound exhibits a dual mechanism of action, targeting both voltage-gated potassium (Kv) and sodium (Nav) channels. This unique pharmacological profile suggests a nuanced control over neuronal firing and may contribute to its favorable safety profile, particularly its reduced proconvulsant activity compared to 4-AP. This technical guide provides an in-depth overview of the electrophysiological effects of this compound, detailing its impact on key ion channels that govern neuronal excitability. We present quantitative data on its inhibitory activity, outline relevant experimental protocols for its characterization, and visualize its mechanism of action and experimental workflows.

Introduction

Neuronal excitability is a fundamental process in the central nervous system, underpinning everything from basic reflexes to complex cognitive functions. This excitability is tightly regulated by the coordinated activity of various ion channels, which control the flow of ions across the neuronal membrane and shape the action potential. Dysregulation of neuronal excitability is a hallmark of numerous neurological disorders, making ion channels prime targets for therapeutic intervention.

This compound has emerged as a promising modulator of neuronal excitability. As an analogue of 4-aminopyridine, a compound known to enhance neuronal conduction, this compound also targets voltage-gated potassium channels. However, a key distinction lies in this compound's additional ability to inhibit voltage-dependent sodium channels, a property not shared by 4-AP[1]. This dual-action mechanism is thought to be responsible for its distinct pharmacological effects and improved safety profile[1].

This guide will delve into the core mechanisms by which this compound influences neuronal excitability, providing researchers and drug development professionals with a comprehensive resource for understanding and investigating this compound.

Mechanism of Action: Dual Blockade of Potassium and Sodium Channels

The primary mechanism by which this compound modulates neuronal excitability is through the direct blockade of specific voltage-gated ion channels.

Inhibition of Voltage-Gated Potassium Channels (Kv)

This compound is a potent inhibitor of Kv1.1 and Kv1.2 channels, which are crucial for the repolarization phase of the action potential and for setting the resting membrane potential.[1] By blocking these channels, this compound is expected to prolong the action potential duration, thereby increasing the duration of neurotransmitter release at the presynaptic terminal. This action is believed to underlie its potential to enhance neuronal conduction in conditions like multiple sclerosis[1].

Inhibition of Voltage-Gated Sodium Channels (Nav)

A distinguishing feature of this compound is its ability to also inhibit voltage-dependent sodium channels.[1] These channels are responsible for the rapid depolarization phase of the action potential. By blocking Nav channels, this compound can reduce the peak amplitude of the action potential and potentially increase the threshold for firing. This inhibitory effect on sodium channels is hypothesized to counteract the hyperexcitability that can result from potassium channel blockade alone, thereby explaining its lack of proconvulsant activity compared to 4-AP.[1]

The following diagram illustrates the proposed dual-blockade mechanism of this compound on a neuron.

Quantitative Data on Ion Channel Inhibition

The following table summarizes the in vitro inhibitory activity of this compound on key voltage-gated ion channels. The data is primarily derived from whole-cell patch-clamp electrophysiology studies on cloned human channels expressed in mammalian cell lines.[1]

| Compound | Target Ion Channel | Cell Line | IC50 (µM) | Reference |

| This compound | Kv1.1 | Chinese Hamster Ovary (CHO) | 3.6 | [1] |

| Kv1.2 | Chinese Hamster Ovary (CHO) | 3.7 | [1] | |

| Voltage-Dependent Na+ Channel | Human SH-SY5Y | 11.9 | [1] | |

| 4-Aminopyridine (4-AP) | Kv1.1 / Kv1.2 | Chinese Hamster Ovary (CHO) | ~180-185* | [1] |

| Voltage-Dependent Na+ Channel | Human SH-SY5Y | No effect | [1] |

*Note: The study states that 4-Aminopyridine was approximately 50-fold less potent at blocking Kv1.1 and Kv1.2 channels compared to this compound.[1]

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The following provides a generalized yet detailed methodology for assessing the effects of this compound on voltage-gated potassium and sodium channels using whole-cell patch-clamp electrophysiology, based on standard practices in the field.

Cell Culture and Transfection

-

Cell Lines: Chinese Hamster Ovary (CHO) cells are commonly used for stable expression of specific ion channel subunits (e.g., hKv1.1, hKv1.2). Human neuroblastoma cell lines like SH-SY5Y are often used to study endogenous voltage-gated sodium channels.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, penicillin-streptomycin, and selection antibiotics (if applicable) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection (for CHO cells): Cells are transfected with plasmids encoding the human ion channel subunits of interest using a suitable transfection reagent (e.g., Lipofectamine). Stable cell lines are generated by selection with an appropriate antibiotic.

Electrophysiological Recordings

-

Preparation: Cells are plated on glass coverslips 24-48 hours before recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with extracellular solution.

-

Solutions:

-

Extracellular Solution (for Kv channels): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4 with NaOH.

-

Pipette Solution (for Kv channels): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with pH adjusted to 7.2 with KOH.

-

Extracellular Solution (for Nav channels): Similar to the Kv extracellular solution.

-

Pipette Solution (for Nav channels): A cesium-based solution is often used to block potassium currents, for example (in mM): 140 CsF, 10 NaCl, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with CsOH.

-

-

Recording Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the appropriate pipette solution.

-

Whole-Cell Configuration: A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. Data is acquired and analyzed using appropriate software (e.g., pCLAMP).

Voltage-Clamp Protocols

-

For Kv Channels: To elicit potassium currents, cells are held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).

-

For Nav Channels: To elicit sodium currents, cells are held at a holding potential of -70 mV or -90 mV and depolarized to a test potential (e.g., -10 mV).

Drug Application

-

This compound and other test compounds are dissolved in the extracellular solution at various concentrations.

-

The solutions are applied to the recorded cell via a perfusion system, allowing for the measurement of ion channel activity before, during, and after drug application.

The following diagram outlines the general workflow for a whole-cell patch-clamp experiment to test the effect of this compound.

Conclusion

This compound presents a compelling profile as a modulator of neuronal excitability through its dual inhibitory action on both voltage-gated potassium and sodium channels. This mechanism not only provides a basis for its potential therapeutic efficacy in neurological disorders characterized by impaired neuronal conduction but also offers a plausible explanation for its improved safety profile over first-generation aminopyridines. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the nuanced effects of this compound on neuronal function and its potential as a therapeutic agent. Future studies directly quantifying the impact of this compound on neuronal firing rates and action potential characteristics will be crucial for a more complete understanding of its in vivo effects.

References

Nerispirdine Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerispirdine is a derivative of 4-aminopyridine that has been investigated for its therapeutic potential in neurological disorders, particularly multiple sclerosis (MS).[1][2] This technical guide provides an in-depth overview of the target identification and validation process for this compound, focusing on its molecular targets, mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile.

The primary molecular targets of this compound are voltage-gated potassium channels, specifically Kv1.1 and Kv1.2.[2][3] These channels play a crucial role in the repolarization of the neuronal action potential. In demyelinating diseases like MS, the exposure of these channels in the juxtaparanodal region of axons leads to potassium ion leakage, which impairs nerve conduction. By blocking these channels, this compound is hypothesized to restore axonal function and alleviate neurological symptoms.[4] this compound also exhibits inhibitory activity against voltage-dependent sodium channels, a characteristic that distinguishes it from its parent compound, 4-aminopyridine, and may contribute to its safety profile.[2]

This document summarizes the available quantitative data, details the experimental protocols for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows.

Target Identification and Quantitative Pharmacology

The primary targets of this compound have been identified through in vitro electrophysiological studies. The following table summarizes the available quantitative data on the potency of this compound against its known molecular targets.

| Target | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| Human Kv1.1 | Chinese Hamster Ovary (CHO) | Whole-cell Patch Clamp | IC50 | 3.6 | [2][3] |

| Human Kv1.2 | Chinese Hamster Ovary (CHO) | Whole-cell Patch Clamp | IC50 | 3.7 | [2][3] |

| Voltage-dependent Na+ Channel | Human SH-SY5Y | Whole-cell Patch Clamp | IC50 | 11.9 | [2][3] |

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on the blockade of voltage-gated potassium channels Kv1.1 and Kv1.2. In healthy myelinated axons, these channels are typically located in the juxtaparanodal region, covered by the myelin sheath. However, in demyelinating conditions such as multiple sclerosis, the loss of myelin exposes these channels. This exposure leads to an increased potassium efflux during nerve impulse transmission, which dampens the action potential and can lead to conduction block.

By physically occluding the pore of the Kv1.1 and Kv1.2 channels, this compound reduces this pathological potassium leakage. This, in turn, helps to restore the normal propagation of the action potential along the demyelinated axon, thereby improving neurological function.

The following diagram illustrates the proposed mechanism of action of this compound in a demyelinated axon.

Target Validation

The validation of Kv1.1 and Kv1.2 as therapeutic targets for demyelinating diseases is supported by preclinical studies in animal models. The most commonly used model for multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE). While specific in vivo efficacy data for this compound in EAE models is not extensively available in the public domain, the established role of Kv1.1/1.2 channels in the pathophysiology of demyelination provides a strong rationale for its development.

The general workflow for target validation in a preclinical setting is depicted below.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

This protocol describes the general methodology used to determine the inhibitory activity of this compound on voltage-gated ion channels.

1. Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO) cells are cultured in standard growth medium.

-

For Kv1.1 and Kv1.2 assays, cells are transiently transfected with plasmids encoding the respective human channel subunits using a suitable transfection reagent.

-

Human neuroblastoma SH-SY5Y cells, which endogenously express voltage-dependent sodium channels, are cultured in their recommended medium.

2. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

Cells are continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The intracellular pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP, adjusted to pH 7.2.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

-

Voltage protocols are applied to elicit channel currents. For Kv channels, depolarizing steps are applied from a holding potential of -80 mV. For sodium channels, depolarizing steps are applied from a holding potential of -100 mV.

3. Data Analysis:

-

Current amplitudes are measured before and after the application of this compound at various concentrations.

-

The percentage of inhibition is calculated for each concentration.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

The following diagram outlines the experimental workflow for the electrophysiological assessment of this compound.

Conclusion

This compound is a voltage-gated potassium channel blocker with a well-defined in vitro pharmacological profile. Its primary targets, Kv1.1 and Kv1.2, are validated therapeutic targets for demyelinating disorders. The additional activity of this compound on voltage-dependent sodium channels may contribute to a differentiated clinical profile compared to other 4-aminopyridine derivatives. While detailed preclinical in vivo efficacy data are not widely published, the progression of this compound into Phase 2 clinical trials for multiple sclerosis suggests that target validation in relevant animal models was likely achieved.[4][5][6] This technical guide provides a comprehensive overview of the currently available information on the target identification and validation of this compound, serving as a valuable resource for researchers in the field of neuropharmacology and drug development.

References

- 1. Assembly and Function of the Juxtaparanodal Kv1 Complex in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered potassium channel distribution and composition in myelinated axons suppresses hyperexcitability following injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Potassium Channel Distribution, Clustering, and Function in Remyelinating Rat Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. go.drugbank.com [go.drugbank.com]

Nerispirdine: A Technical Literature Review for Drug Development Professionals

An In-depth Analysis of Preclinical and Clinical Research on a Novel Ion Channel Modulator

Introduction

Nerispirdine (also known as HP184) is an investigational drug that has been evaluated for its potential therapeutic effects in neurological disorders, primarily multiple sclerosis (MS). As a derivative of 4-aminopyridine, this compound's mechanism of action centers on the modulation of ion channel activity, which is crucial for neuronal signal transmission. This technical guide provides a comprehensive review of the available scientific literature on this compound, summarizing its mechanism of action, preclinical findings, and clinical trial designs. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Mechanism of Action

This compound is classified as an ion channel inhibitor.[1] Its primary pharmacological activity involves the blockade of specific voltage-gated potassium (Kv) and sodium (Na+) channels.[1]

Potassium Channel Blockade

In vitro studies have demonstrated that this compound is a potent blocker of the voltage-gated potassium channels Kv1.1 and Kv1.2.[1] These channels are critical for the repolarization phase of the action potential in neurons. By inhibiting these channels, this compound is thought to prolong the duration of the action potential, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing neurotransmitter release. This mechanism is believed to be the basis for its potential to improve neuronal conduction in demyelinated axons, a key pathological feature of multiple sclerosis.

Sodium Channel Blockade

Unlike its parent compound, 4-aminopyridine, this compound also exhibits inhibitory activity against voltage-dependent sodium channels.[1] This dual mechanism of action is significant, as the sodium channel blockade may contribute to a more favorable safety profile. It has been suggested that this activity could explain the lack of proconvulsant activity observed with this compound, a known side effect of 4-aminopyridine.[1]

The following diagram illustrates the proposed mechanism of action of this compound at the neuronal level.

Preclinical Research

While specific preclinical studies detailing the efficacy and safety of this compound in animal models of multiple sclerosis are not extensively available in the public domain, the known mechanism of action provides a strong rationale for its investigation in this context. Animal models such as Experimental Autoimmune Encephalomyelitis (EAE) are standardly used to evaluate potential MS therapies.[2] These models exhibit CNS inflammation, demyelination, and motor deficits, providing a platform to test the effects of compounds like this compound on these pathological hallmarks.[2]

Quantitative In Vitro Data

The primary quantitative data available for this compound comes from in vitro electrophysiological studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on its target ion channels.

| Target Ion Channel | Cell Line | IC50 (µM) | Reference |

| Human Kv1.1 | Chinese Hamster Ovary (CHO) | 3.6 | [1] |

| Human Kv1.2 | Chinese Hamster Ovary (CHO) | 3.7 | [1] |

| Voltage-dependent Na+ Channel | Human SH-SY5Y | 11.9 | [1] |

Experimental Protocols

Detailed experimental protocols for the pivotal in vitro studies are not fully published. However, based on the available information and standard laboratory practices, a representative methodology for the whole-cell patch-clamp electrophysiology experiments can be outlined.

Whole-Cell Patch-Clamp Electrophysiology (Representative Protocol)

Objective: To determine the inhibitory effect of this compound on voltage-gated potassium and sodium channels.

Cell Culture:

-

CHO Cells: Stably transfected with human Kv1.1 or Kv1.2 channels are cultured in F12 (HAM) medium supplemented with fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., hygromycin).[3]

-

SH-SY5Y Cells: Human neuroblastoma cells are cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with fetal bovine serum and penicillin/streptomycin.[4]

Electrophysiological Recording:

-

Cells are plated on glass coverslips for recording.

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

-

For Kv1.1/Kv1.2 currents:

-

The bath solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, and 10 HEPES, with the pH adjusted to 7.4.[3]

-

The pipette solution typically contains (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.[3]

-

Currents are evoked by depolarizing voltage steps.

-

-

For Voltage-gated Na+ currents:

-

The external solution typically contains (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, and 10 dextrose, with the pH adjusted to 7.4.

-

The internal solution typically contains (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, and 0.4 TrisGTP, with the pH adjusted to 7.2.

-

Currents are elicited by depolarizing pulses from a holding potential of -90 mV.[5]

-

-

This compound is applied at various concentrations to determine the concentration-response relationship and calculate the IC50 value.

The following diagram illustrates a generalized workflow for this type of experiment.

Clinical Trials

This compound has been evaluated in Phase 2 clinical trials for the treatment of multiple sclerosis. Publicly available information on the results of these trials is limited; however, the trial designs provide insight into the intended clinical investigation.

NCT00811902: Efficacy, Safety, and Tolerability in MS (Walking Ability)

-

Objective: The primary objective was to assess the activity of this compound in improving the ability to walk in patients with multiple sclerosis.[6]

-

Design: A 14-week, randomized, double-blind, placebo-controlled, parallel-group study.[6]

-

Intervention: this compound at doses of 50 mg, 100 mg, and 200 mg, or placebo.[6]

-

Primary Outcome Measure: Responder criterion based on improvement in walking speed as measured by the Timed 25-Foot Walk (T25-FW).

-

Secondary Outcome Measures: Included changes in the 12-item MS Walking Scale (MSWS-12), measures of tiredness, lower limb muscular strength, and spasticity.[6]

NCT00772525: Effect on Visual Function in MS

-

Objective: To evaluate the effect of this compound on the latency of Visual Evoked Potentials (VEP) P100 in the optic nerves of patients with multiple sclerosis.[7]

-

Design: A double-blind, placebo-controlled, randomized, crossover study.[7]

-

Intervention: Single oral doses of 50 mg and 400 mg of this compound, and placebo, administered once a week.[7]

-

Primary Outcome Measure: Change in VEP P100 latency.[7]

-

Secondary Outcome Measures: Included VEP amplitude and other visual parameters such as visual acuity and contrast sensitivity.[7]

The logical relationship between the drug's mechanism and the clinical trial endpoints is depicted below.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, such as Cmax, Tmax, half-life, and metabolism, are not publicly available. One of the secondary objectives of the NCT00811902 study was to evaluate the pharmacokinetic parameters of this compound, indicating that this data has been collected but not disseminated in the scientific literature.[6]

Conclusion

This compound is a novel ion channel modulator with a distinct mechanism of action involving the blockade of both potassium and sodium channels. This dual activity suggests a potential for therapeutic benefit in demyelinating diseases like multiple sclerosis, with a potentially improved safety profile compared to its parent compound, 4-aminopyridine. While in vitro studies have quantified its potency on target ion channels, and Phase 2 clinical trials have been completed to assess its efficacy in improving walking and visual function in MS patients, the results of these trials and human pharmacokinetic data are not yet in the public domain. Further disclosure of these findings will be crucial for a complete understanding of this compound's therapeutic potential.

References

- 1. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. transpharmation.com [transpharmation.com]

- 3. bsys.ch [bsys.ch]

- 4. SH-SY5Y culturing [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Nerispirdine In Vitro Assay Protocols for Ion Channels

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nerispirdine, an analog of 4-aminopyridine (4-AP), is a potassium channel blocker that has been investigated for its therapeutic potential in neurological disorders such as multiple sclerosis.[1] Unlike 4-AP, this compound also exhibits inhibitory activity against voltage-gated sodium channels, a characteristic that may contribute to its improved safety profile, particularly its lack of proconvulsant activity.[1] This document provides detailed in vitro assay protocols for characterizing the interaction of this compound with key ion channels, including voltage-gated potassium channels (Kv1.1 and Kv1.2) and voltage-gated sodium channels (Nav).

The protocols described herein are essential for the preclinical evaluation of this compound and similar compounds, enabling researchers to quantify their potency and selectivity. The primary methods detailed are whole-cell patch-clamp electrophysiology, considered the gold standard for ion channel research, and fluorescence-based assays, which offer a higher-throughput alternative for screening and initial characterization.

Data Presentation

Table 1: Inhibitory Activity of this compound on Voltage-Gated Ion Channels

| Target Ion Channel | Cell Line | Assay Method | IC50 (µM) | Reference |

| Human Kv1.1 | CHO | Whole-cell Patch Clamp | 3.6 | [1] |

| Human Kv1.2 | CHO | Whole-cell Patch Clamp | 3.7 | [1] |

| Voltage-gated Na+ | SH-SY5Y | Whole-cell Patch Clamp | 11.9 | [1] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv1.1 and Kv1.2 Channels

This protocol describes the measurement of this compound's inhibitory effect on human Kv1.1 and Kv1.2 channels stably expressed in Chinese Hamster Ovary (CHO) cells.

1.1. Cell Culture

-

CHO cells stably expressing human Kv1.1 or Kv1.2 are cultured in F12 (HAM) medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 100 µg/mL Hygromycin).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For electrophysiological recordings, cells are seeded onto glass coverslips in 35 mm culture dishes and allowed to adhere and grow to 50-80% confluency.

1.2. Solutions

-

Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.

1.3. Electrophysiological Recording

-

Transfer a coverslip with CHO cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell membrane potential at -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments for 1000 ms) to elicit Kv1.1 or Kv1.2 currents.

-

Record the resulting outward potassium currents.

-

Apply this compound at various concentrations to the bath solution and repeat the voltage-clamp protocol to determine the concentration-dependent inhibition of the potassium currents.

1.4. Data Analysis

-

Measure the peak outward current at a specific voltage step (e.g., +40 mV) in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This protocol details the procedure for assessing the inhibitory effect of this compound on endogenous voltage-gated sodium channels in the human neuroblastoma cell line SH-SY5Y.

2.1. Cell Culture

-

SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For recordings, cells are plated on glass coverslips in 35 mm dishes.

2.2. Solutions

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 20 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., CsCl) can be substituted for KCl.

-

Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA, 10 Glucose. Adjust pH to 7.4 with CsOH. The use of Cesium (Cs+) in the intracellular solution helps to block outward potassium currents.

2.3. Electrophysiological Recording

-

Follow the same initial steps as for the Kv channel recording to achieve the whole-cell configuration.

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the recovery of sodium channels from inactivation.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 100 ms) to elicit inward sodium currents.

-

Record the peak inward sodium current.

-

Perfuse the cells with various concentrations of this compound and repeat the voltage-clamp protocol.

2.4. Data Analysis

-

Measure the peak inward sodium current in the control condition and in the presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Construct a concentration-response curve and fit it with the Hill equation to obtain the IC50 value.

Fluorescence-Based Assay for Potassium Channel Inhibition (FLIPR)

This protocol provides a higher-throughput method to screen for potassium channel inhibitors like this compound using a FLIPR (Fluorometric Imaging Plate Reader) system and a thallium flux assay.[2][3][4] The assay relies on the principle that potassium channels are permeable to thallium ions (Tl+), and a Tl+-sensitive fluorescent dye is used to measure this influx.[2][5]

3.1. Materials

-

CHO cells stably expressing the target potassium channel (e.g., Kv1.1 or Kv1.2).

-

FLIPR Potassium Assay Kit (containing a thallium-sensitive dye and a masking dye).

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Stimulus Buffer containing a mixture of potassium and thallium salts.

3.2. Assay Protocol

-

Seed the CHO cells into the microplates and incubate overnight.

-

Prepare the dye loading solution according to the kit manufacturer's instructions, typically by dissolving the fluorescent dye and masking dye in the assay buffer.

-

Remove the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates at room temperature in the dark for approximately 1 hour to allow for dye loading.

-

Prepare a compound plate containing serial dilutions of this compound.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first add the compounds from the compound plate to the cell plate and incubate for a defined period.

-

The instrument will then add the stimulus buffer to initiate Tl+ influx through the open potassium channels.

-

Measure the resulting increase in fluorescence over time.

3.3. Data Analysis

-

The fluorescence signal is proportional to the amount of Tl+ entering the cells.

-

Calculate the difference between the peak fluorescence and the baseline fluorescence for each well.

-

Determine the percentage of inhibition by comparing the signal in the presence of this compound to the control wells (with and without a known inhibitor).

-

Generate a concentration-response curve to calculate the IC50 value.

Visualization

Caption: Whole-cell patch-clamp experimental workflow.

Caption: FLIPR-based thallium flux assay workflow.

Caption: this compound's mechanism of action on ion channels.

References

Application Notes and Protocols for Nerispirdine in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerispirdine, a 4-aminopyridine analogue, is a potassium channel blocker with additional activity on voltage-gated sodium channels. This unique pharmacological profile makes it a compound of interest for neurological disorders such as multiple sclerosis. Patch-clamp electrophysiology is the gold-standard technique to investigate the effects of compounds like this compound on ion channel function with high fidelity. These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp electrophysiology to study its effects on Kv1.1, Kv1.2, and voltage-gated sodium channels.

Introduction

This compound has been shown to inhibit cloned human Kv1.1 and Kv1.2 potassium channels and voltage-dependent sodium channels[1]. Understanding the precise mechanism of action and potency of this compound on these channels is crucial for its development as a therapeutic agent. Whole-cell patch-clamp allows for the direct measurement of ion channel currents in response to controlled changes in membrane voltage, providing a powerful platform to characterize the inhibitory effects of this compound[1][2]. This document outlines the necessary materials, solutions, and step-by-step protocols for conducting these experiments.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound on its primary molecular targets as determined by whole-cell patch-clamp electrophysiology.

| Target Ion Channel | Cell Line | IC50 (µM) | Holding Potential | Reference |

| hKv1.1 | CHO | 3.6 | Not Specified | [1] |

| hKv1.2 | CHO | 3.7 | Not Specified | [1] |

| Voltage-gated Na+ Channels | SH-SY5Y | 11.9 | -70 mV | [1] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action involves the direct blockade of specific voltage-gated ion channels. By inhibiting Kv1.1 and Kv1.2 channels, this compound is thought to enhance neuronal conduction. Its additional inhibitory effect on voltage-gated sodium channels may contribute to its lack of proconvulsant activity, a side effect observed with its parent compound, 4-aminopyridine[1].

Experimental Protocols

Protocol 1: Characterization of this compound's effect on hKv1.1 and hKv1.2 channels expressed in CHO cells.

1. Cell Culture and Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.1 or Kv1.2 channels in F-12 (HAM) medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a suitable selection antibiotic (e.g., G418 or hygromycin) at 37°C in a 5% CO2 incubator.

-

For electrophysiological recordings, plate the cells onto glass coverslips at a low density and allow them to adhere and grow for 24-48 hours.

2. Solutions:

-

External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Whole-Cell Patch-Clamp Recording:

-

Place a coverslip with CHO cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane with gentle suction to establish the whole-cell configuration.

-

Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

4. Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward potassium currents.

-

Record baseline currents in the external solution.

-

Perfuse the recording chamber with external solution containing different concentrations of this compound and repeat the voltage-clamp protocol to measure the inhibition of the potassium currents.

5. Data Analysis:

-

Measure the peak outward current at a specific depolarizing step (e.g., +40 mV) for each this compound concentration.

-

Normalize the current inhibition to the baseline current.

-

Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

Protocol 2: Characterization of this compound's effect on voltage-gated sodium channels in SH-SY5Y cells.

1. Cell Culture and Preparation:

-

Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Plate the cells onto glass coverslips for electrophysiological recordings as described for CHO cells.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Cesium is used to block potassium channels).

-

This compound Stock Solution: Prepare as described in Protocol 1.

3. Whole-Cell Patch-Clamp Recording:

-

Follow the same procedure as described in Protocol 1 to obtain whole-cell recordings from SH-SY5Y cells.

4. Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -70 mV[1].

-

Apply a brief depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit inward sodium currents.

-

Record baseline sodium currents.

-

Apply different concentrations of this compound via perfusion and repeat the voltage step to measure the inhibition of the sodium currents.

5. Data Analysis:

-

Measure the peak inward sodium current for each this compound concentration.

-

Calculate the percentage of current inhibition and plot the concentration-response curve to determine the IC50.

Experimental Workflow Diagram

References

Application Notes and Protocols: Nerispirdine in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nerispirdine is a derivative of 4-aminopyridine (4-AP) investigated for its potential therapeutic effects in neurological disorders, particularly multiple sclerosis (MS) and optic neuritis.[1][2] Unlike its parent compound 4-AP, which has clinical efficacy but is associated with proconvulsant effects, this compound demonstrates a distinct pharmacological profile that makes it a valuable tool in neuroscience research.[3] Its primary mechanism involves the modulation of ion channel activity, which is critical for neuronal conduction and excitability.[3][4] These notes provide an overview of this compound's applications, mechanism of action, and detailed protocols for its use in experimental neuroscience.

Mechanism of Action

This compound functions as a blocker of specific voltage-gated ion channels.[4] Its primary targets are the juxtaparanodal potassium channels K(v)1.1 and K(v)1.2.[3][5] In demyelinating diseases like MS, the loss of the myelin sheath exposes these channels, leading to potassium efflux that impairs nerve signal conduction.[5] By blocking these channels, this compound aims to restore axonal conduction.

Crucially, this compound also inhibits voltage-dependent sodium channels.[3] This secondary action is believed to counteract the hyperexcitability and proconvulsant effects seen with non-selective potassium channel blockers like 4-AP, providing a unique safety profile.[3] Additional mechanisms may include activity as an agonist at cholinergic receptors (AChR).[5]

Data Presentation

Table 1: Comparative Inhibitory Activity (IC50) of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key ion channels, as determined by in vitro electrophysiology. For context, the potency is compared to its analog, 4-Aminopyridine (4-AP).

| Compound | Target Ion Channel | IC50 (μM) | Cell Line | Reference |

| This compound | Human K(v)1.1 | 3.6 | Chinese Hamster Ovary (CHO) | [3][4] |

| This compound | Human K(v)1.2 | 3.7 | Chinese Hamster Ovary (CHO) | [3][4] |

| This compound | Voltage-dependent Na+ Channel | 11.9 | Human SH-SY5Y | [3][4] |

| 4-Aminopyridine | Human K(v)1.1 / K(v)1.2 | ~180-185 (approx. 50-fold less potent than this compound) | Chinese Hamster Ovary (CHO) | [3] |

| 4-Aminopyridine | Voltage-dependent Na+ Channel | No Effect | Human SH-SY5Y | [3] |

Key Applications in Neuroscience Research

-

Restoration of Conduction in Demyelinated Axons: this compound's primary application is in models of demyelinating diseases such as multiple sclerosis. By blocking exposed K(v)1.1 and K(v)1.2 channels, it can be used to study the mechanisms of action potential propagation failure and test strategies for functional recovery.[3][5]

-

Investigation of Neuronal Excitability and Seizure Thresholds: Given its dual action on both potassium and sodium channels, this compound serves as an interesting pharmacological tool to dissect the contributions of different ion channels to neuronal hyperexcitability. Its lack of proconvulsant activity, unlike 4-AP, allows for the investigation of K+ channel blockade in neuronal circuits without inducing seizures.[3]

-

Analysis of Visual Pathway Deficits: Clinical trials have utilized this compound to evaluate its effect on visual function in MS patients, specifically on the latency of Visual Evoked Potentials (VEP).[6] This makes it a relevant compound for preclinical studies using animal models of optic neuritis or other visual pathway pathologies.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for assessing the effect of this compound on voltage-gated ion channels in cultured cells, based on the experiments performed on K(v)1.1, K(v)1.2, and Na(v) channels.[3]

Objective: To measure the inhibitory effect of this compound on specific ion channel currents and determine its IC50 value.

Materials:

-

Cell line expressing the target ion channel (e.g., CHO cells for K(v)1.1/1.2, SH-SY5Y for Na(v) channels).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution for K+ currents (in mM): 130 K-aspartate, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

-

Internal (pipette) solution for Na+ currents (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

Methodology:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).

-

Establish Whole-Cell Configuration:

-

Approach a single, healthy-looking cell with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (giga-seal).

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

For K(v) channels: Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.

-

For Na(v) channels: Hold the cell at -70 mV. Apply brief depolarizing steps (e.g., to 0 mV) to elicit sodium currents.

-

-

This compound Application:

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Allow 2-3 minutes for the drug to equilibrate before recording the post-drug currents using the same voltage protocol.

-

Perform a washout by perfusing with the drug-free external solution.

-

-

Dose-Response Analysis:

-

Repeat steps 5-6 for a range of this compound concentrations (e.g., 0.1, 1, 3, 10, 30, 100 μM).

-

Measure the peak current amplitude at each concentration.

-

Normalize the inhibited current to the baseline current and plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

Visualizations

Caption: Mechanism of action of this compound on neuronal ion channels.

Caption: Experimental workflow for electrophysiological analysis of this compound.

Caption: Logical relationship of this compound's dual-action mechanism.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C17H18FN3 | CID 3081185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for In Vivo Drug Delivery of Nerispirdine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerispirdine is a potassium channel blocker that has been investigated for its potential therapeutic effects in neurological disorders, including multiple sclerosis. As an analog of 4-aminopyridine (4-AP), it is believed to enhance neuronal conduction. This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical animal models, primarily focusing on rodents. Due to the limited publicly available preclinical data specifically for this compound, the following protocols are based on established methods for similar compounds and general best practices for in vivo drug delivery.

Mechanism of Action and Signaling Pathway

This compound primarily acts by blocking voltage-gated potassium (K+) channels, which leads to a prolongation of the action potential duration. This extended depolarization enhances the influx of calcium ions (Ca2+) at the presynaptic terminal, thereby increasing the release of neurotransmitters into the synaptic cleft and improving neuromuscular transmission.

Quantitative Data

While specific in vivo pharmacokinetic data for this compound in preclinical models is not widely published, data from its analog, 4-aminopyridine, and general pharmacokinetic parameters from rodent studies can provide a reference point. Clinical trials have utilized oral doses of this compound ranging from 50 mg to 400 mg in humans.[1][2]

Table 1: Inferred Dosing and Pharmacokinetic Parameters for Aminopyridine Analogs in Rodents

| Parameter | Mouse | Rat | Notes |

| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.) | Intraperitoneal (i.p.), Oral (p.o.) | i.p. administration is common in seizure induction models with 4-AP.[3][4] Oral administration was used in clinical trials for this compound.[1][2][5] |

| Example i.p. Dose (4-AP) | 4 - 10 mg/kg | 3 mg/kg | Doses are based on studies inducing seizures and may need to be adjusted for therapeutic efficacy studies.[4][6] |

| Maximum Oral Gavage Volume | 10 mL/kg | 20 mL/kg | The volume should be minimized to avoid distress and potential complications.[7][8] |

| Maximum i.p. Injection Volume | 10 mL/kg | 10 mL/kg | The volume should be appropriate for the size of the animal.[9] |

| Reported Half-life (Compound 34, a different neurological drug) | 14.7 min | 13.6 min | This provides a general idea of rapid elimination common for some small molecules in rodents.[10] |

Experimental Protocols

The following are detailed protocols for common in vivo administration routes that can be adapted for this compound in rodent models.

Protocol 1: Oral Gavage (p.o.) Administration in Mice

This protocol is suitable for delivering a precise dose of this compound directly to the stomach.

Materials:

-

This compound solution/suspension in an appropriate vehicle (e.g., water, saline, or a specified formulation vehicle)

-

Animal scale

-

Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)[7]

-

Syringes (1 mL or appropriate size)

-

70% ethanol

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[7]

-

Dose Preparation: Prepare the this compound solution or suspension at the desired concentration. Ensure it is well-mixed. Draw the calculated volume into the syringe attached to the gavage needle.

-

Restraint: Gently but firmly restrain the mouse, ensuring its head and neck are in a straight line with its body to facilitate the passage of the gavage needle.[11]

-

Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is met, withdraw and reposition.[11]

-

Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the solution.

-

Withdrawal and Monitoring: Gently remove the gavage needle. Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.[12]

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This method allows for rapid systemic absorption of this compound.

Materials:

-

This compound solution in a sterile, isotonic vehicle

-

Animal scale

-

Sterile syringes (1 mL or appropriate size)

-

Sterile needles (25-27 gauge)[9]

-

70% ethanol

-

PPE

Procedure:

-

Animal Preparation: Weigh the mouse to determine the correct injection volume. The maximum recommended volume for i.p. injection in mice is 10 mL/kg.[9]

-

Dose Preparation: Prepare the sterile this compound solution and draw the calculated volume into a sterile syringe.

-

Restraint: Restrain the mouse securely, exposing the abdomen.

-

Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[9][13]

-

Injection: Insert the needle at approximately a 30-40 degree angle. Gently aspirate to ensure the needle has not entered a blood vessel or organ. Slowly inject the solution into the peritoneal cavity.[9]

-

Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Concluding Remarks

The provided protocols offer a foundation for the in vivo administration of this compound in preclinical research. It is crucial to adapt these general guidelines to specific experimental needs and to adhere to all institutional and national regulations regarding animal welfare. Given the absence of specific published preclinical pharmacokinetic and dosing studies for this compound, preliminary dose-ranging and tolerability studies are highly recommended to establish optimal and safe dosing regimens for the intended therapeutic application.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ane.pl [ane.pl]

- 4. Electrophysiological and behavioral properties of 4-aminopyridine-induced epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Seizures Triggered by Systemic Administration of 4-Aminopyridine in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. ouv.vt.edu [ouv.vt.edu]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.sdsu.edu [research.sdsu.edu]

- 12. instechlabs.com [instechlabs.com]

- 13. uac.arizona.edu [uac.arizona.edu]

Application Notes and Protocols for Nerispirdine Target Engagement in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerispirdine is an ion channel inhibitor that has been investigated for its potential therapeutic effects in neurological disorders.[1] It is a derivative of 4-aminopyridine (4-AP) and demonstrates a distinct pharmacological profile.[1] Understanding the engagement of this compound with its molecular targets is crucial for elucidating its mechanism of action and for the development of structure-activity relationships. These application notes provide detailed protocols for in vitro cell-based assays to quantify the target engagement of this compound.

Molecular Targets and Mechanism of Action

This compound primarily targets voltage-gated potassium channels (Kv) and voltage-dependent sodium channels (Nav).[1][2] Specifically, it has been shown to inhibit Kv1.1 and Kv1.2 channels, which are involved in regulating neuronal excitability.[2][3] The blockade of these potassium channels is believed to be a key mechanism for restoring nerve conduction in conditions like multiple sclerosis.[3] Additionally, unlike its analog 4-AP, this compound also inhibits voltage-dependent Na+ channels, which may contribute to its different safety profile, particularly its lack of proconvulsant activity.[2]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary molecular targets. This data is essential for designing experiments and interpreting results.

| Target Ion Channel | Cell Line | IC50 (µM) | Reference |

| Kv1.1 | Chinese Hamster Ovary (CHO) | 3.6 | [1][2] |

| Kv1.2 | Chinese Hamster Ovary (CHO) | 3.7 | [1][2] |

| Voltage-dependent Na+ Channel | Human SH-SY5Y | 11.9 | [1][2][4] |

Experimental Protocols

Detailed methodologies for key target engagement assays are provided below. These protocols are based on standard whole-cell patch-clamp electrophysiology techniques.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Kv1.1 and Kv1.2 Channels in CHO Cells

This protocol describes the measurement of this compound's inhibitory effect on cloned human Kv1.1 and Kv1.2 channels expressed in Chinese Hamster Ovary (CHO) cells.

1. Cell Culture and Transfection:

- Culture CHO cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

- For transfection, plate cells onto glass coverslips in 35 mm dishes.

- Transfect cells with plasmids encoding the human Kv1.1 or Kv1.2 alpha subunit and a marker gene (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol.

- Allow 24-48 hours for channel expression before electrophysiological recording.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.

- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

- Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.

- Perfuse the chamber with the external solution.

- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

- Establish a whole-cell patch-clamp configuration on a GFP-positive cell.

- Hold the cell membrane potential at -80 mV.

- Elicit Kv currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).

- Record baseline currents in the absence of the compound.

- Apply different concentrations of this compound via the perfusion system and record the resulting currents.

4. Data Analysis:

- Measure the peak outward current amplitude at a specific voltage step (e.g., +40 mV).

- Calculate the percentage of current inhibition for each this compound concentration compared to the baseline.

- Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Voltage-Dependent Na+ Channels in SH-SY5Y Cells

This protocol outlines the procedure to assess this compound's effect on endogenous voltage-dependent Na+ channels in the human neuroblastoma cell line SH-SY5Y.

1. Cell Culture:

- Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

- Plate cells onto glass coverslips for recording.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).

- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution.

3. Electrophysiological Recording:

- Follow the same general procedure for whole-cell patch-clamp as described in Protocol 1.

- Hold the cell membrane potential at -70 mV.[2]

- Elicit Na+ currents by applying brief depolarizing voltage steps (e.g., to 0 mV for 50 ms).

- Record baseline inward Na+ currents.

- Apply various concentrations of this compound and record the inhibited currents.

4. Data Analysis:

- Measure the peak inward current amplitude.

- Calculate the percentage of inhibition for each concentration of this compound.

- Generate a concentration-response curve and calculate the IC50 value.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for target engagement assays.

Caption: this compound's inhibitory action on ion channels.

Caption: Workflow for electrophysiological assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. mybiosource.com [mybiosource.com]

Application Notes and Protocols for Preclinical Evaluation of Nerispirdine as a Cognitive Enhancer

Introduction

Nerispirdine is an ion channel inhibitor that blocks K(v)1.1 and K(v)1.2 potassium channels and voltage-dependent sodium channels.[1][2][3] Unlike its analog 4-aminopyridine (4-AP), this compound's dual action on both potassium and sodium channels may contribute to its lack of proconvulsant activity, a significant advantage for neurological therapies.[2] While clinical trials have explored its efficacy in multiple sclerosis for improving motor and visual functions,[4][5][6] its potential as a cognitive enhancer remains an area of significant interest. These application notes provide a comprehensive framework for the preclinical evaluation of this compound as a cognitive enhancing agent, outlining a phased experimental design from in vitro characterization to in vivo efficacy and safety studies.

Phase 1: In Vitro and Ex Vivo Characterization

This phase focuses on elucidating the molecular and cellular mechanisms of this compound's action on neuronal function.

1.1. Target Engagement and Selectivity

Objective: To confirm the binding affinity and selectivity of this compound for its primary targets.

Protocol:

-

Cell Lines: Use Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing human K(v)1.1, K(v)1.2, and various voltage-gated sodium channel subtypes (e.g., Na(v)1.1, Na(v)1.2, Na(v)1.6).

-

Assay: Automated patch-clamp electrophysiology.

-

Method:

-

Culture cells to 70-80% confluency.

-

Harvest and resuspend cells in the appropriate extracellular solution.

-

Apply whole-cell voltage-clamp recordings.

-

For potassium channels, use a voltage step protocol to elicit channel opening and apply increasing concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).

-

For sodium channels, use a voltage protocol to elicit transient inward currents and determine the IC50 of this compound.

-

-

Data Presentation:

| Target Ion Channel | This compound IC50 (µM) | 4-Aminopyridine IC50 (µM) |

| hK(v)1.1 | 3.6[2] | ~180[2] |

| hK(v)1.2 | 3.7[2] | ~185[2] |

| hNa(v) (SH-SY5Y) | 11.9[2] | No effect[2] |

1.2. Effects on Neuronal Excitability and Synaptic Transmission

Objective: To assess the functional consequences of this compound's ion channel modulation on neuronal activity and synaptic communication.

Protocol:

-

Preparation: Acute hippocampal slices from adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Assays:

-

Field Excitatory Postsynaptic Potential (fEPSP) Recordings: To measure synaptic plasticity (Long-Term Potentiation - LTP).

-

Whole-Cell Patch-Clamp Recordings: To measure intrinsic neuronal excitability and synaptic currents (EPSCs and IPSCs).

-

-

Method:

-

Prepare 300-400 µm thick hippocampal slices.

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

For LTP experiments, record baseline fEPSPs in the CA1 region, then apply a high-frequency stimulation protocol in the presence of varying concentrations of this compound.

-

For whole-cell recordings, patch onto CA1 pyramidal neurons and measure changes in action potential firing in response to current injections and changes in spontaneous or evoked synaptic currents with this compound application.

-

-

Data Presentation: